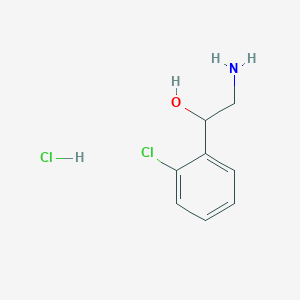

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride

Description

BenchChem offers high-quality 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(2-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTIVJJQSYZVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590047 | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40570-86-3 | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride

Molecular Structure and Spectroscopic Overview

The first step in any spectral analysis is a thorough understanding of the molecule's structure. 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride possesses a chiral center at the benzylic carbon bearing the hydroxyl group, an aminomethyl group that exists as an ammonium chloride salt, and a chlorinated aromatic ring. Each of these features imparts a unique signature on its spectra.

Caption: Molecular Structure of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For amine hydrochlorides, the choice of solvent is critical to observe exchangeable protons.

Experimental Protocol: NMR Sample Preparation

The causality behind selecting an appropriate solvent is paramount for obtaining a high-quality spectrum, particularly for a hydrochloride salt. Protic solvents like D₂O or CD₃OD can lead to the rapid exchange of the ammonium (N⁺-H) and hydroxyl (O-H) protons with deuterium, causing their signals to broaden or disappear entirely.[1]

Protocol:

-

Weigh approximately 10-15 mg of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an aprotic solvent that slows down proton exchange, allowing for the observation of N-H and O-H signals.[1][2]

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

The sample is now ready for analysis on an NMR spectrometer (e.g., 400 MHz or higher).

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

The structural elucidation of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is reliably achieved through a combination of NMR, IR, and MS techniques. The key to a successful analysis lies in understanding the profound impact of the ammonium hydrochloride group on the spectral data. In ¹H NMR, this manifests as a downfield shift of adjacent protons and a characteristic broad signal for the N⁺-H₃ protons, best observed in an aprotic solvent like DMSO-d₆. IR spectroscopy provides definitive confirmation through the presence of a strong, broad ammonium stretching band between 2800-2400 cm⁻¹. Finally, mass spectrometry confirms the mass of the parent amine and reveals characteristic fragmentation patterns, such as dehydration and alpha-cleavage. This guide provides the foundational protocols and interpretive knowledge for researchers to confidently characterize this and similar molecules.

References

-

Bambrook, S. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

PubChem. (n.d.). 2-Amino-1-(2-chlorophenyl)ethanol. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

LibreTexts Chemistry. (2023). 24.10: Spectroscopy of Amines. LibreTexts. [Link]

-

Reddit. (2023). How to detect a HCl salt in organic compounds. r/chemistry. [Link]

-

Tsujikawa, K., & Kuwayama, K. (2001). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. Journal of the Mass Spectrometry Society of Japan. [Link]

-

Patil, S. B., et al. (2012). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Physicochemical properties of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride

Introduction

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a key chemical intermediate, primarily utilized in the synthesis of pharmaceuticals and other biologically active compounds.[1] Its structure, featuring a chiral center and a halogenated aromatic ring, makes it a valuable building block in drug discovery and development. Understanding its fundamental physicochemical properties is paramount for researchers and scientists in optimizing reaction conditions, developing robust analytical methods, ensuring purity, and establishing appropriate storage protocols.

This guide provides a comprehensive technical overview of the core physicochemical characteristics of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. It is designed for professionals in research, development, and quality control, offering not just data, but also the underlying scientific rationale for the analytical methodologies described.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all subsequent analysis.

Nomenclature and Chemical Identifiers

-

IUPAC Name: 2-amino-1-(2-chlorophenyl)ethan-1-ol hydrochloride

-

Synonyms: α-(Aminomethyl)-2-chlorobenzenemethanol hydrochloride, 2-Chlorophenylethanolamine hydrochloride[2]

-

Molecular Formula: C₈H₁₀ClNO · HCl (or C₈H₁₁Cl₂NO)

-

Molecular Weight: 208.09 g/mol [3]

Molecular Structure and Key Features

The molecule consists of a 2-chlorophenyl group attached to an ethanolamine backbone. The presence of a hydroxyl group and an amino group on adjacent carbons makes it a 1,2-amino alcohol. The hydrochloride salt form enhances its stability and aqueous solubility. The structure contains a single chiral center at the carbon atom bonded to the hydroxyl group (C1), meaning it can exist as (R) and (S) enantiomers. Commercial sources may provide it as a racemic mixture or as a specific enantiomer.

Caption: Molecular structure of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride.

Core Physicochemical Properties

The physical properties dictate the compound's behavior in various environments, influencing its handling, formulation, and reactivity. The hydrochloride salt form is generally an off-white to white powder or solid.[3]

| Property | Value | Source |

| Appearance | Off-white powder/solid | [3] |

| Molecular Formula | C₈H₁₁Cl₂NO | [3] |

| Molecular Weight | 208.09 g/mol | [3] |

| Melting Point (Free Base) | 63 °C | [1] |

| Solubility | Soluble in water. The free base is soluble in water and most organic solvents. | [1][3] |

| pKa (Predicted) | ~10 - 11.3 (for the amino group in related derivatives) | [4] |

| Storage Temperature | Room temperature or 0-8°C, protected from light. | [3][5][6] |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure and identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For the hydrochloride salt, spectra are typically acquired in deuterated water (D₂O) or DMSO-d₆.

Predicted ¹H NMR Spectral Data (in D₂O)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.3 - 7.8 | Multiplet (m) | 4H | Aromatic protons |

| CH-OH | ~5.2 | Doublet of doublets (dd) or Triplet (t) | 1H | Methine proton |

| CH₂-NH₃⁺ | ~3.2 - 3.5 | Multiplet (m) | 2H | Methylene protons |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Aromatic C-Cl) | ~132 |

| C (Aromatic C-C) | ~138 |

| CH (Aromatic) | ~127 - 130 |

| CH-OH | ~72 |

| CH₂-NH₃⁺ | ~46 |

This protocol ensures the acquisition of a high-quality, reproducible spectrum, a cornerstone of trustworthy analytical data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube. Using a pipette with a small cotton plug can filter out any particulate matter that could degrade spectral quality.

-

-

Instrument Setup & Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which is critical for high resolution and sharp peaks.

-

Acquire the spectrum using standard parameters (e.g., 16-64 scans, a relaxation delay of 1-2 seconds).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O) or an internal standard.

-

Integrate the peaks to determine the relative ratios of protons.

-

Caption: Standard workflow for Nuclear Magnetic Resonance (NMR) analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) in positive mode is ideal for the hydrochloride salt.

-

Expected Ion: The primary ion observed will be the protonated free base [M+H]⁺.

-

m/z Value: C₈H₁₁ClNO⁺ would have a theoretical monoisotopic mass of approximately 172.0529. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrations.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200 - 3500 | O-H | Stretching (broad) |

| 2800 - 3100 | N-H in R-NH₃⁺ | Stretching (broad) |

| 3000 - 3100 | C-H (Aromatic) | Stretching |

| 2850 - 2960 | C-H (Aliphatic) | Stretching |

| ~1600, ~1475 | C=C (Aromatic) | Stretching |

| 1000 - 1100 | C-O (Alcohol) | Stretching |

| 750 - 770 | C-Cl | Stretching |

Chromatographic Analysis for Purity

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of pharmaceutical intermediates.[7] A well-designed method provides a self-validating system for quality control.

Reverse-Phase HPLC (RP-HPLC)

Causality in Method Selection: RP-HPLC is the preferred method for 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. The nonpolar stationary phase (e.g., C18) effectively retains the molecule via hydrophobic interactions with its chlorophenyl ring. The use of a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, allows for controlled elution.[7] Incorporating a buffer or acid in the mobile phase maintains a consistent low pH, ensuring the primary amine remains protonated (R-NH₃⁺). This suppresses its interaction with any residual silanol groups on the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times—hallmarks of a robust and trustworthy method.

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare an aqueous buffer (e.g., 10 mM potassium phosphate, adjusted to pH 3.0) or a 0.1% solution of an acid like formic acid in water. Filter through a 0.45 µm filter.

-

Mobile Phase B: HPLC-grade acetonitrile or methanol.

-

-

Standard/Sample Preparation:

-

Prepare a stock solution of the compound in the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1.0 mg/mL.

-

For the purity assay, dilute this stock solution to ~0.1 mg/mL.

-

-

Chromatographic Conditions:

| Parameter | Typical Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution (e.g., 60% A, 40% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~210 nm or ~254 nm |

| Injection Volume | 10 µL |

-

Data Analysis:

-

Run a blank (diluent) injection first, followed by the sample injection.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Caption: General workflow for HPLC purity analysis.

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

-

Recommended Conditions: Suppliers often recommend storage at room temperature or refrigerated (0-8°C).[3][5][6] It should be kept in a tightly sealed container, protected from light and moisture.

-

Potential Degradation: As an amino alcohol, potential degradation pathways could include oxidation of the alcohol or amine functionalities. The hydrochloride salt form is generally more stable against oxidative and other degradation pathways compared to the free base.

Conclusion

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a compound whose utility in scientific research is underpinned by its distinct physicochemical properties. A thorough characterization using NMR, MS, and IR spectroscopy confirms its identity, while chromatographic methods like RP-HPLC provide a reliable means of quantifying its purity. The data and protocols presented in this guide offer researchers and drug development professionals the necessary framework to confidently handle, analyze, and utilize this important chemical intermediate, ensuring the integrity and reproducibility of their work.

References

-

ChemBK. (2024). 2-Amino-1-(2-chlorophenyl)ethanol. Available at: [Link]

-

J. Braz. Chem. Soc. (N/A). Supplementary Information. Available at: [Link]

-

The Royal Society of Chemistry. (N/A). Supporting information. Available at: [Link]

-

PubChem. (N/A). 2-Amino-1-(2-chlorophenyl)ethanol. Available at: [Link]

-

NIST. (N/A). Ethanol, 2,2'-((m-chlorophenyl)imino)di-. Available at: [Link]

-

Arctom. (N/A). CAS NO. 23496-56-2 | 2-Amino-1-(2-chlorophenyl)ethanol HCl. Available at: [Link]

- Google Patents. (N/A). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Available at: [Link]

-

US EPA. (N/A). Ethanol, 2-[(2-chlorophenyl)amino]- - Substance Details. Available at: [Link]

- Google Patents. (N/A). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

-

PubChem. (N/A). 2-Amino-1-chloroethanol. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Amino-1-(2-chlorophenyl)ethanol | C8H10ClNO | CID 146781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 5. arctomsci.com [arctomsci.com]

- 6. (R)-2-Amino-2-(3-chlorophenyl)ethanol | 926291-77-2 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride CAS number 23496-56-2 properties

An In-Depth Technical Guide to 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride (CAS 23496-56-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(2-chlorophenyl)ethanol is an organic compound belonging to the phenylethanolamine class of molecules.[1] Identified by the CAS Number 23496-56-2 for its free base form, this compound is a valuable chiral building block in medicinal and synthetic chemistry.[1][2] Its structure, featuring a primary amine, a secondary alcohol, and a chlorinated phenyl ring, makes it a versatile intermediate for the synthesis of more complex, biologically active compounds.[1][3] The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in various experimental and developmental settings, particularly in pharmaceutical research targeting neurological disorders.[4]

This guide provides a comprehensive technical overview of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, covering its physicochemical properties, a validated synthesis and characterization workflow, key applications, and essential safety protocols. The information herein is synthesized to support professionals in leveraging this compound for advanced research and development projects.

Physicochemical and Computed Properties

The fundamental properties of a compound are critical for its application in experimental design, from selecting appropriate solvents to predicting its behavior in biological systems. The data below is compiled for both the free base and its more commonly used hydrochloride salt.

| Property | Value | Source |

| IUPAC Name | 2-amino-1-(2-chlorophenyl)ethanol | [2] |

| Synonyms | 2-chlorophenylethanolamine, alpha-(Aminomethyl)-2-chlorobenzenemethanol | [2] |

| CAS Number | 23496-56-2 (for free base) | [2][3][5] |

| Molecular Formula | Free Base: C₈H₁₀ClNO HCl Salt: C₈H₁₁Cl₂NO | [2][3] |

| Molecular Weight | Free Base: 171.62 g/mol HCl Salt: 208.08 g/mol | [2][3] |

| Appearance | Free Base: Colorless to slightly yellow liquid HCl Salt: White to off-white solid | [3][6] |

| Melting Point | 63 °C (free base) | [3] |

| Boiling Point | 108-112 °C (at 0.25 Torr, for free base) | [3] |

| Solubility | Soluble in water and most organic solvents. The hydrochloride salt exhibits enhanced water solubility. | [3][4] |

| Predicted Density | 1.260±0.06 g/cm³ (free base) | [3] |

| XLogP3 | 0.8 (free base) | [2] |

Synthesis and Purification Workflow

The synthesis of 1,2-amino alcohols like 2-Amino-1-(2-chlorophenyl)ethanol is most commonly achieved through the reduction of the corresponding α-amino ketone. This method is reliable and allows for stereochemical control if a chiral reducing agent or catalyst is employed.[7]

Synthetic Principle

The core of the synthesis involves the reduction of the carbonyl group in α-(aminomethyl)-2-chlorobenzyl ketone hydrochloride to a secondary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol is a cost-effective and efficient reagent for this transformation. The acidic conditions from the hydrochloride salt of the starting material are neutralized during the reaction or workup to yield the final product.

Caption: A typical synthetic workflow for the preparation of 2-Amino-1-(2-chlorophenyl)ethanol HCl.

Detailed Experimental Protocol

Objective: To synthesize 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride from its ketone precursor.

Materials:

-

α-(Aminomethyl)-2-chlorobenzyl ketone hydrochloride

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve α-(aminomethyl)-2-chlorobenzyl ketone hydrochloride (1.0 eq) in anhydrous methanol (10 mL per gram of starting material). Cool the solution to 0°C in an ice bath.

-

Causality: The reaction is cooled to control the exothermic reaction of NaBH₄ with the solvent and the carbonyl group, preventing side reactions.

-

-

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Causality: A slight excess of NaBH₄ ensures the complete reduction of the ketone. Monitoring by TLC or LC-MS is advised to confirm the disappearance of the starting material.

-

-

Workup: Cool the reaction mixture back to 0°C and cautiously quench the excess NaBH₄ by the slow addition of 1 M HCl until gas evolution ceases. Adjust the pH to ~8-9 with saturated NaHCO₃ solution.

-

Causality: The acid quench neutralizes the unreacted hydride. Subsequent basification deprotonates the ammonium salt to the free amine, facilitating its extraction into an organic solvent.

-

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Causality: Multiple extractions ensure efficient recovery of the product. The brine wash removes residual water and inorganic salts.

-

-

Salt Formation and Purification: To the dried ethyl acetate solution, add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.

-

Causality: The formation of the hydrochloride salt allows for purification by precipitation/recrystallization, as the salt is typically a stable, crystalline solid with lower solubility in nonpolar organic solvents than its free base form.

-

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step in any chemical workflow.[6] A multi-faceted analytical approach ensures the material meets the required specifications for subsequent research.

Caption: A logical workflow for the comprehensive analytical validation of the final compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.

Methodology:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[6]

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.[6]

-

Expected ¹H NMR Signals (in D₂O): A complex multiplet for the aromatic protons (~7.3-7.6 ppm), a doublet of doublets for the benzylic proton (CH-OH) (~5.1-5.3 ppm), and two distinct multiplets for the diastereotopic methylene protons (CH₂-NH₃⁺) (~3.2-3.5 ppm).

-

Expected ¹³C NMR Signals (in D₂O): Signals corresponding to the aromatic carbons (127-140 ppm), the carbon bearing the hydroxyl group (~70 ppm), and the aminomethyl carbon (~45 ppm).

-

Validation: The observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the main compound and detect any impurities.[6]

Methodology:

-

System: A reverse-phase HPLC system with UV detection.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~1 mg/mL.

-

Validation: Purity is determined by the area percentage of the main peak. For drug development applications, a purity of ≥98% is typically required.[6]

Applications in Research and Drug Development

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride serves as a critical starting material and intermediate in several areas of chemical and pharmaceutical science.

-

Pharmaceutical Development: As a phenylethanolamine derivative, it is a key building block for synthesizing drug candidates. The specific ortho-chloro substitution provides a unique electronic and steric profile compared to its para- or meta-isomers, allowing for the fine-tuning of a molecule's interaction with biological targets. It is particularly relevant for developing agents targeting the central nervous system, similar to its analogs.[4]

-

Chiral Ligand Synthesis: The amino alcohol functionality is a classic motif for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can be crucial for the stereoselective synthesis of other complex molecules.

-

Structure-Activity Relationship (SAR) Studies: In drug discovery campaigns, this compound can be used to synthesize a library of derivatives to probe the SAR of a particular biological target. The chlorine atom can serve as a metabolic blocking site or engage in specific halogen bonding interactions.

The broader class of 2-amino-1-phenylethanol derivatives has demonstrated a range of biological activities, including potential antimalarial effects against Plasmodium falciparum.[8]

Safety, Handling, and Storage

Proper handling of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is essential to ensure laboratory safety.

-

Hazard Identification: The compound may be irritating to the eyes, skin, and respiratory system.[3] It should be handled with care, assuming it is harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid direct contact with skin and eyes.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] Store away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]

-

Skin Contact: Wash off immediately with plenty of water and soap.[11]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

Conclusion

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a chemical intermediate of significant value to the scientific community. Its well-defined physicochemical properties, established synthetic routes, and versatile chemical handles make it an important tool for advancing drug discovery and chemical synthesis. By adhering to the rigorous analytical and safety protocols outlined in this guide, researchers can confidently and safely utilize this compound to achieve their scientific objectives.

References

- Supplementary Information. [No Title] J. Braz. Chem. Soc. [URL: https://www.scielo.br/j/jbchs/a/X9vV3J8bYgGqgY9G9kYn7Xf/?

- ACCELA CHEMBIO INC. (n.d.). SAFETY DATA SHEET. [URL: https://www.accelachembio.com/msds/AC-3094.pdf]

- ChemBK. (2024). 2-Amino-1-(2-chlorophenyl)ethanol. [URL: https://www.chembk.com/en/chem/2-Amino-1-(2-chlorophenyl)ethanol]

- The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. [URL: https://www.rsc.

- Chem-Impex. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. [URL: https://www.chemimpex.com/products/2-amino-1-4-chlorophenyl-ethanol-hydrochloride]

- PubChem. (n.d.). 2-Amino-1-(2-chlorophenyl)ethanol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/146781]

- Benchchem. (n.d.). Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide. [URL: https://www.benchchem.

- Guidechem. (n.d.). (R)-2-Amino-1-(2-chlorophenyl)ethanol 97590-54-0 wiki. [URL: https://www.guidechem.com/wiki/97590-54-0.html]

- SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [URL: https://www.scihorizon.

- Fisher Scientific. (2009). SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds]

- Arctom. (n.d.). CAS NO. 23496-56-2 | 2-Amino-1-(2-chlorophenyl)ethanol HCl. [URL: https://www.arctom.com/en/product/23496-56-2.html]

- ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [URL: https://acgpubs.org/record/2017082502]

- Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. [URL: https://patents.google.

- Benchchem. (n.d.). 2-Amino-2-(4-chlorophenyl)ethanol|CAS 179811-64-4. [URL: https://www.benchchem.com/product/179811-64-4]

- Australian Chemical Reagents. (n.d.). SAFETY DATA SHEET: Iodine 0.05 N. [URL: https://www.aust-chem.com.au/sds/1406_sds.pdf]

- MedchemExpress.com. (n.d.). 2-Amino-1-phenylethanol | Endogenous Metabolite. [URL: https://www.medchemexpress.com/2-amino-1-phenylethanol.html]

- FooDB. (2010). Showing Compound 2-Aminoethanol (FDB000769). [URL: https://foodb.ca/compounds/FDB000769]

- Advanced ChemBlocks. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. [URL: https://www.achemblock.com/2-amino-1-4-chlorophenyl-ethanol-hydrochloride.html]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-1-(2-chlorophenyl)ethanol | C8H10ClNO | CID 146781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. accelachem.com [accelachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride 95% | CAS: 6314-53-0 | AChemBlock [achemblock.com]

- 11. chemsupply.com.au [chemsupply.com.au]

An In-depth Technical Guide to the Crystal Structure of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride

This guide provides a comprehensive technical overview of the methodologies and analytical frameworks required to determine and understand the crystal structure of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established protocols with expert insights to facilitate the structural elucidation and solid-state characterization of this and similar active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Structural Elucidation

2-Amino-1-(2-chlorophenyl)ethanol is a chiral amino alcohol that serves as a critical intermediate in organic synthesis, particularly for pharmaceutical compounds.[1] Its hydrochloride salt is of significant interest due to the potential for improved stability, solubility, and bioavailability—hallmarks of salt forms in drug development.[2] The precise three-dimensional arrangement of atoms and molecules within the crystal lattice dictates fundamental physicochemical properties, including melting point, dissolution rate, and polymorphism. A thorough understanding of the crystal structure is, therefore, not merely an academic exercise but a cornerstone of rational drug design and formulation.

This guide will delineate a robust, field-proven workflow for the synthesis, crystallization, and definitive structural analysis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. We will explore the causality behind key experimental choices, from solvent selection in crystallization to the parameters of X-ray diffraction, ensuring a self-validating and reproducible scientific narrative.

Synthesis and Single Crystal Growth: A Protocol Grounded in First Principles

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The following protocols are designed to achieve these prerequisites.

Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride

The synthesis of the hydrochloride salt typically involves the preparation of the free base followed by salt formation. A common synthetic route to the parent amino alcohol involves the reduction of an α-amino ketone.[3]

Protocol 1: Synthesis of the Hydrochloride Salt

-

Free Base Preparation: A precursor such as 2-amino-1-(2-chlorophenyl)ethan-1-one is dissolved in a suitable solvent like methanol.

-

Reduction: The ketone is reduced using a reducing agent (e.g., sodium borohydride) under controlled temperature conditions to yield the free base, 2-Amino-1-(2-chlorophenyl)ethanol.

-

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

-

Acidification: A stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as gaseous HCl) is added dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization method is critical.

Protocol 2: Single Crystal Growth by Slow Evaporation

-

Solvent Screening: The synthesized hydrochloride salt is tested for solubility in a range of solvents of varying polarity (e.g., methanol, ethanol, water, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Preparation of a Saturated Solution: A saturated solution of the salt is prepared in the chosen solvent, gently warming if necessary to ensure complete dissolution.

-

Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean crystallizing dish to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: The dish is covered with a perforated parafilm to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

-

Crystal Harvesting: Once well-formed, single crystals are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the atomic-level structure of a crystalline solid.[4] The following workflow outlines the critical steps from data collection to structure refinement.

Experimental Workflow for SCXRD

The diagram below illustrates the comprehensive workflow for determining the crystal structure.

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document serves as a vital resource for researchers, scientists, and drug development professionals by detailing the foundational principles of solubility, the physicochemical characteristics of the compound, and robust, step-by-step experimental protocols for generating reliable and reproducible solubility data. The methodologies outlined herein are based on established principles of physical chemistry and analytical science, ensuring a scientifically rigorous approach to solubility assessment.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, defined by IUPAC as the analytical composition of a saturated solution expressed as a proportion of a designated solute in a designated solvent, is a fundamental physicochemical property that governs the developability of a drug candidate. For a drug to be absorbed and exert its therapeutic effect, it must first be in a dissolved state at the site of absorption. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of a promising therapeutic agent.

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, possesses structural features—an aromatic ring, a hydroxyl group, and an amine hydrochloride salt—that dictate its interactions with different solvent environments. As an amine hydrochloride salt, it is expected to exhibit higher solubility in polar protic solvents due to favorable ion-dipole interactions and hydrogen bonding.[1] Conversely, its solubility is anticipated to be significantly lower in nonpolar aprotic solvents that cannot effectively solvate the ionic species.[1]

This guide will provide the necessary theoretical background and practical methodologies to empower researchers to quantitatively determine the solubility of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in a range of organic solvents, thereby facilitating informed decisions in process chemistry, formulation development, and preclinical studies.

Physicochemical Properties of 2-Amino-1-(2-chlorophenyl)ethanol and its Hydrochloride Salt

Understanding the intrinsic properties of a compound is paramount to predicting and interpreting its solubility behavior. While data for the hydrochloride salt is limited, the properties of the free base provide valuable insights.

Table 1: Physicochemical Properties of 2-Amino-1-(2-chlorophenyl)ethanol

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | [2] |

| Molecular Weight | 171.62 g/mol | [2] |

| Melting Point | 63 °C | [3] |

| Boiling Point | 108-112 °C at 0.25 Torr | [3] |

| CAS Number | 23496-56-2 | [2] |

| Qualitative Solubility | Soluble in water and most organic solvents; insoluble in aliphatic hydrocarbons. | [3] |

The hydrochloride salt, 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride (CAS Number: 40570-86-3), will have a higher molecular weight (208.08 g/mol for a related 4-chloro isomer hydrochloride) and is expected to be a crystalline solid with a higher melting point than the free base.[4][5] The presence of the ionic hydrochloride group significantly increases its polarity, which is a key determinant of its solubility profile.

Theoretical Framework: Factors Influencing Solubility

The solubility of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a multifactorial phenomenon governed by the interplay between the solute, the solvent, and the experimental conditions.

-

Solvent Polarity: The principle of "like dissolves like" is central. Polar solvents, particularly those capable of hydrogen bonding such as alcohols (methanol, ethanol), will more effectively solvate the polar hydroxyl group and the ionic amine hydrochloride of the solute.

-

Temperature: The dissolution of most solid compounds is an endothermic process; therefore, solubility tends to increase with temperature.[6] However, this relationship must be experimentally determined for each solute-solvent system.

-

pH of the Medium: While less relevant for non-aqueous organic solvents, any residual water and the acidic nature of the hydrochloride salt can influence the ionization state of the molecule, thereby affecting its solubility.

-

Crystalline Structure: The crystal lattice energy of the solid hydrochloride salt must be overcome by the solvation energy for dissolution to occur. Different polymorphic forms of the compound can exhibit different solubilities.

Experimental Determination of Solubility: A Step-by-Step Guide

The isothermal saturation method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[1] This section provides a detailed protocol that can be adapted for various organic solvents.

Isothermal Saturation Method

This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.

Workflow for Isothermal Saturation Method

Caption: Workflow for the isothermal saturation solubility determination method.

Detailed Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride to a series of sealed vials, each containing a known volume of the selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined in preliminary studies.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. For finer suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.[1]

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining particulate matter, filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis). Quantify the concentration of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for quantifying the concentration of the dissolved compound. A reversed-phase HPLC method is generally suitable for this type of molecule.

Table 2: Suggested HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Gradient or Isocratic) | A common mobile phase for reversed-phase chromatography. TFA helps to improve peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | ~210-225 nm | Aromatic compounds typically exhibit strong absorbance in this UV range. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Protocol for HPLC Analysis:

-

Standard Preparation: Prepare a series of standard solutions of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

-

Concentration Determination: Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

Solubility Calculation: Calculate the solubility of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in the original organic solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

Logical Flow for HPLC Quantification

Caption: Logical relationship for quantification using HPLC-UV.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Hypothetical Solubility Data for 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride at 25°C

| Solvent | Solvent Polarity Index | Predicted Solubility Trend | Experimentally Determined Solubility (mg/mL) |

| Methanol | 5.1 | High | To be determined |

| Ethanol | 4.3 | High | To be determined |

| Isopropanol | 3.9 | Moderate | To be determined |

| Acetone | 5.1 | Moderate | To be determined |

| Dichloromethane | 3.1 | Low | To be determined |

| Ethyl Acetate | 4.4 | Low | To be determined |

| Toluene | 2.4 | Very Low | To be determined |

| Hexane | 0.1 | Insoluble | To be determined |

Safety and Handling

While a specific safety data sheet (SDS) for 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride was not found, related compounds indicate that it should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive roadmap for researchers to understand and experimentally determine the solubility of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in organic solvents. By adhering to the principles of isothermal saturation and employing a validated HPLC-UV method for quantification, scientists can generate the critical data needed to advance their research and development activities. The systematic approach outlined here ensures the scientific integrity and reproducibility of the solubility data, which is fundamental to successful pharmaceutical development.

References

-

ChemBK. (2024, April 9). 2-Amino-1-(2-chlorophenyl)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(2-chlorophenyl)ethanol. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Retrieved from [Link]

-

ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]

-

NIH. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Amino-1-(2-chlorophenyl)ethanol | C8H10ClNO | CID 146781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride 95% | CAS: 6314-53-0 | AChemBlock [achemblock.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of pharmaceutical development, a thorough understanding of a molecule's stability is paramount to ensuring its safety, efficacy, and shelf-life. This guide focuses on 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, a compound often utilized as a pharmaceutical intermediate.[1] A critical examination of the available scientific literature reveals a conspicuous absence of dedicated studies on the thermal stability and degradation pathways of this specific molecule. Therefore, this document serves a dual purpose: to synthesize the foundational chemical principles that govern its likely stability and to provide a robust, experience-driven framework for researchers to conduct their own definitive stability-indicating studies. As such, this guide is structured not as a mere recitation of established data, but as a proactive, methodological blueprint for investigation.

Section 1: Molecular Profile and Predicted Stability

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a phenylethanolamine derivative.[2] Its structure, featuring a primary amine, a secondary alcohol, and a chlorinated aromatic ring, presents several potential sites for degradation.

Physicochemical Properties (of the free base):

| Property | Value | Source |

|---|---|---|

| Molar Mass | 171.62 g/mol | [1] |

| Melting Point | 63 °C | [1] |

| Boiling Point | 108-112 °C (at 0.25 Torr) | [1] |

| Flash Point | 147.2°C |[1] |

The hydrochloride salt form is expected to have a higher melting point and greater aqueous solubility compared to the free base.

Predicted Degradation Pathways

Based on the functional groups present, we can hypothesize several degradation pathways under various stress conditions. This predictive approach is a crucial first step in designing comprehensive forced degradation studies.[3]

-

Oxidation: The secondary alcohol is a prime target for oxidation, potentially yielding a ketone. The primary amine is also susceptible to oxidation, which could lead to the formation of N-oxides or hydroxylamines.[4]

-

Thermal Degradation: At elevated temperatures, molecules of this class can undergo dehydration (elimination of water from the ethanol side chain) or deamination (loss of the amino group). Thermal decomposition of amino acids, a related class of compounds, often results in the release of water and ammonia, with the solid residue forming peptide-like bonds.[5][6]

-

Photodegradation: The chlorinated aromatic ring may be susceptible to photolytic cleavage or other light-induced reactions, a common pathway for many pharmaceutical compounds.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially when combined with heat, could potentially promote side reactions.

The following diagram illustrates these predicted initial degradation routes.

Caption: Workflow for TGA-DSC analysis of thermal stability.

Forced Degradation Studies and Stability-Indicating HPLC Method Development

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. [7][8]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [9] Protocol 2: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder to 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid powder to a light source according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Protocol 3: Stability-Indicating RP-HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the workhorse for stability studies. [10][11]

-

Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its more polar or non-polar degradants.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 210 nm or 225 nm).

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust. The key is to demonstrate that all degradation products are resolved from the parent peak.

The following diagram outlines the logical flow of developing a stability-indicating method.

Caption: Logical workflow for developing a stability-indicating HPLC method.

Section 3: Characterization of Degradation Products

Once degradation is observed and the HPLC method is established, the next critical step is the identification and characterization of the degradation products. This is typically achieved using hyphenated techniques.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most powerful tool for this purpose. The HPLC separates the degradants, and the mass spectrometer provides mass-to-charge ratio (m/z) information, which can be used to determine the molecular weight of the degradants. Tandem MS (MS/MS) provides fragmentation patterns that help in structure elucidation.

Conclusion and Forward-Looking Recommendations

References

-

2-Amino-1-(2-chlorophenyl)ethanol - Introduction. (2024). ChemBK. [Link]

-

Forced Degradation Studies Research Articles. (n.d.). R Discovery. [Link]

-

TGA analysis of studied amino acids. (n.d.). ResearchGate. [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

-

Forced degradation studies. (2016). MedCrave online. [Link]

-

Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. (n.d.). ResearchGate. [Link]

-

Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. [Link]

-

Thermogravimetric Analysis (TGA). (n.d.). Auriga Research. [Link]

-

Applications of Thermogravimetric Analysis. (2022). Innovatech Labs. [Link]

-

Furthering the understanding of product formation in monoethanolamine degradation: A mechanistic DFT study. (n.d.). White Rose Research Online. [Link]

-

Phenylethanolamine. (n.d.). Wikipedia. [Link]

-

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. (n.d.). Chem-Impex. [Link]

-

Study of OH-initiated degradation of 2-aminoethanol. (n.d.). ResearchGate. [Link]

-

2-Amino-1-chloroethanol. (n.d.). PubChem. [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. [Link]

-

Degradation Behaviour of Fresh and Pre-Used Ethanolamine. (n.d.). ResearchGate. [Link]

-

Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid. (n.d.). ResearchGate. [Link]

-

Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. (n.d.). PubMed. [Link]

-

DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. (n.d.). IJRPC. [Link]

-

Ethanol, 2-[(2-chlorophenyl)amino]-. (n.d.). US EPA. [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]

-

Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. (2017). bioRxiv. [Link]

-

MSDS of (S)-2-amino-1-(3-chlorophenyl)ethanol. (2013). Capot Chemical. [Link]

-

2-[(4-chlorophenyl)amino]ethanol. (n.d.). Chemsrc. [Link]

-

The thermal decomposition of 2-chloroethanol. (n.d.). Scite.ai. [Link]

-

Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. (2017). PubMed Central. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. rjptonline.org [rjptonline.org]

- 5. d-nb.info [d-nb.info]

- 6. biorxiv.org [biorxiv.org]

- 7. biomedres.us [biomedres.us]

- 8. medcraveonline.com [medcraveonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride: A Technical Guide for Preclinical Research

Abstract: This technical guide outlines a comprehensive, multi-tiered research program to definitively characterize the mechanism of action of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural resemblance to the phenylethanolamine class of compounds strongly suggests a potential interaction with adrenergic receptors and subsequent modulation of downstream signaling pathways. This document provides a logical framework and detailed experimental protocols for researchers and drug development professionals to systematically investigate this hypothesis, from initial target engagement to in vivo neurochemical effects. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a robust foundation for preclinical assessment.

Introduction and Hypothesized Mechanism of Action

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is an organic compound belonging to the phenylethanolamine family.[1][2] Structurally, it is an analog of norepinephrine, a critical endogenous neurotransmitter.[3] Compounds within this structural class, such as other substituted phenylethanolamines, are well-documented to exert their effects by interacting with G protein-coupled receptors (GPCRs), most notably the adrenergic receptors (α and β subtypes).[4][5]

Based on this structural analogy, we hypothesize that 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride acts as a modulator of adrenergic signaling. The primary scientific question is whether it functions as an agonist, antagonist, or has a mixed pharmacological profile at these receptors. The ortho-chloro substitution on the phenyl ring is expected to influence receptor affinity and selectivity compared to endogenous catecholamines.

The proposed central hypothesis is that 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride directly binds to one or more adrenergic receptor subtypes, leading to the activation or inhibition of downstream second messenger systems, such as the adenylyl cyclase/cAMP pathway. This guide will detail the necessary experimental workflows to test this hypothesis rigorously.

Experimental Workflow for Mechanism of Action Elucidation

A systematic approach is essential to characterize the pharmacological profile of a novel compound. The following workflow is designed to progress from broad, initial screening to more specific, functional characterization.

Caption: Experimental workflow for MOA elucidation.

Phase 1: Receptor Binding Assays

The initial and most critical step is to determine if the compound physically interacts with the hypothesized molecular targets. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[6][7]

Objective

To determine the binding affinity (Ki) of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride for a panel of adrenergic receptors (e.g., α1, α2, β1, β2, β3).

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies.[6][8]

-

Receptor Preparation:

-

Utilize commercially available cell membranes from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Thaw membrane aliquots on ice and resuspend in ice-cold assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]

-

Determine protein concentration using a standard method like the Pierce® BCA assay.[8]

-

-

Assay Setup:

-

Perform the assay in a 96-well plate format.[8]

-

To each well, add in sequence:

-

50 µL of a known concentration of a specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β receptors). The concentration should be approximately the Kd value of the radioligand for its receptor.

-

50 µL of a range of concentrations of the unlabeled test compound (2-Amino-1-(2-chlorophenyl)ethanol hydrochloride) or vehicle.

-

150 µL of the prepared cell membrane homogenate (typically 50-120 µg protein for tissue).[8]

-

-

For determination of non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, unlabeled competing ligand.

-

-

Incubation and Filtration:

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]

-

Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI) using a 96-well harvester.[8]

-

Wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand.

-

-

Quantification and Data Analysis:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity trapped on the filters using a scintillation counter.[8]

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Expected Data Output

The results of these experiments can be summarized in a table to compare the affinity of the compound across different receptor subtypes.

| Receptor Subtype | Radioligand Used | Test Compound Ki (nM) |

| α1 Adrenergic | [3H]-Prazosin | TBD |

| α2 Adrenergic | [3H]-Yohimbine | TBD |

| β1 Adrenergic | [3H]-Dihydroalprenolol | TBD |

| β2 Adrenergic | [3H]-Dihydroalprenolol | TBD |

| β3 Adrenergic | [125I]-Iodocyanopindolol | TBD |

| TBD: To Be Determined |

Phase 2: Functional Assays (cAMP Accumulation)

Once binding is confirmed, the next logical step is to determine the functional consequence of that binding. For adrenergic receptors, which are coupled to Gs (stimulatory) or Gi (inhibitory) proteins, measuring the downstream second messenger cyclic adenosine monophosphate (cAMP) is a robust method to assess functional activity.[9][10]

Objective

To determine if 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride acts as an agonist (stimulates cAMP production), an antagonist (blocks agonist-induced cAMP production), or an inverse agonist (reduces basal cAMP levels).

Hypothesized Signaling Pathways

Caption: Hypothesized GPCR signaling pathways.

Experimental Protocol: cAMP Accumulation Assay

This protocol is based on common immunoassay formats like HTRF or luminescence-based methods.[9][11]

-

Cell Culture:

-

Culture cells stably expressing the adrenergic receptor of interest (e.g., β2-adrenergic receptor) to near confluence in the appropriate plate format (e.g., 384-well).

-

Prior to the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Agonist Mode Assay:

-

Add increasing concentrations of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride to the cells.

-

Include a known full agonist (e.g., Isoproterenol for β receptors) as a positive control.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Antagonist Mode Assay:

-

Pre-incubate the cells with increasing concentrations of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.

-

Add a fixed concentration (EC80) of a known agonist (e.g., Isoproterenol).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

For Gi-coupled receptors (e.g., α2), stimulate the cells with Forskolin (a direct adenylyl cyclase activator) and measure the compound's ability to inhibit this stimulation.[10]

-

-

Detection and Analysis:

-

Lyse the cells and follow the manufacturer's protocol for the specific cAMP detection kit (e.g., add detection reagents).[12]

-

Measure the signal (e.g., fluorescence or luminescence). The signal is typically inversely proportional to the amount of cAMP produced.

-

For agonist mode, plot the signal against the log concentration of the test compound to determine the EC50 and Emax.

-

For antagonist mode, plot the signal against the log concentration of the test compound to determine the IC50, from which the Kb (antagonist dissociation constant) can be calculated.

-

Expected Data Output

| Receptor Subtype | Assay Mode | Test Compound EC50/IC50 (nM) | Emax (% of Control Agonist) |

| β2 Adrenergic | Agonist | TBD | TBD |

| β2 Adrenergic | Antagonist | TBD | N/A |

| α2 Adrenergic | Agonist (Inhibition of Forskolin) | TBD | TBD |

| TBD: To Be Determined; N/A: Not Applicable |

Phase 3: In Vivo Neurochemical Profiling

Following in vitro characterization, it is crucial to understand the compound's effect in a complex biological system. In vivo microdialysis is a powerful technique to measure neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing a direct assessment of a drug's neurochemical impact.[13][14][15]

Objective

To determine if systemic administration of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride modulates the release of norepinephrine and dopamine in brain regions relevant to adrenergic function, such as the prefrontal cortex or nucleus accumbens.

Experimental Protocol: In Vivo Microdialysis

This protocol provides a general framework for conducting microdialysis in rodents.[13][16]

-

Surgical Preparation:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[17]

-

Allow the system to stabilize and collect baseline samples (dialysates) at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

After establishing a stable baseline, administer 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride systemically (e.g., via intraperitoneal injection) at various doses.

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content (norepinephrine, dopamine, and their metabolites) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Quantify the concentration of each neurotransmitter in the samples.

-

Express the post-administration neurotransmitter levels as a percentage of the average baseline levels.

-

Plot the mean percentage change from baseline over time for each dose group.

-

Expected Data Output

| Brain Region | Neurotransmitter | Dose 1 (% Baseline Change) | Dose 2 (% Baseline Change) | Dose 3 (% Baseline Change) |

| Prefrontal Cortex | Norepinephrine | TBD | TBD | TBD |

| Prefrontal Cortex | Dopamine | TBD | TBD | TBD |

| Nucleus Accumbens | Dopamine | TBD | TBD | TBD |

| TBD: To Be Determined. Data would represent the peak effect or area under the curve. |

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to elucidate the mechanism of action of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. By systematically progressing through receptor binding, functional cell-based assays, and in vivo neurochemical profiling, researchers can build a comprehensive pharmacological profile of the compound. The data generated will definitively determine its affinity, efficacy, and selectivity for adrenergic receptors and its subsequent impact on central neurotransmitter systems.

Successful characterization could warrant further investigation into its therapeutic potential in disorders where adrenergic modulation is beneficial. Subsequent studies could explore receptor desensitization, β-arrestin recruitment, and off-target screening to build a complete safety and efficacy profile.

References

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.[8]

-

ACS Measurement Science Au. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation.[18]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website.[6]

-

Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from Rdcthera website.[19]

-

Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips.[7]

-

Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).[12]

-

BenchChem. (n.d.). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists.[9]

-

ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.[20]

-

Physiological Reviews. (n.d.). Recent progress in assays for GPCR drug discovery.[21]

-

PubMed. (2011). Radioligand binding methods for membrane preparations and intact cells.[22]

-

BenchChem. (n.d.). Application Notes and Protocols for cAMP Accumulation Assay with (S)-Aceclidine.[10]

-

Promega Corporation. (n.d.). cAMP-Glo™ Assay Protocol.[11]

-

PubMed Central (PMC). (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.[13]

-

MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.[23]

-

Current Opinion in Biotechnology. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.[24]

-

PubMed Central (PMC) - NIH. (n.d.). Overview of Brain Microdialysis.[14]

-

Journal of Neuroscience Methods. (n.d.). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity.[17]

-

BPS Bioscience. (n.d.). Data Sheet.[25]

-

BenchChem. (n.d.). Application Notes and Protocols: In Vivo Microdialysis for Measuring Deltorphin Effects on Neurotransmitter Release.[15]

-

ResearchGate. (2025). Brain microdialysis and its applications in experimental neurochemistry.[16]

-

ChemBK. (2024). 2-Amino-1-(2-chlorophenyl)ethanol.[1]

-

PubChem. (n.d.). 2-Amino-1-(2-chlorophenyl)ethanol.[2]

-

Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.[4]

-

Chem-Impex. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.[26]

-

PubMed Central (PMC) - NIH. (n.d.). Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma.[5]

-

MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[27]

-

MedchemExpress.com. (n.d.). 2-Amino-1-phenylethanol | Endogenous Metabolite.[3]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Amino-1-(2-chlorophenyl)ethanol | C8H10ClNO | CID 146781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 5. Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cAMP-Glo™ Assay Protocol [promega.in]

- 12. bio-protocol.org [bio-protocol.org]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. | Semantic Scholar [semanticscholar.org]

- 18. biorxiv.org [biorxiv.org]

- 19. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 20. pubs.acs.org [pubs.acs.org]